![molecular formula C19H15NO3 B5482873 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5482873.png)
2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxylic acid
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Overview
Description
The compound “2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxylic acid” is a complex organic molecule. It likely contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also seems to have a methoxyphenyl group attached to a vinyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent reactions . For instance, a related compound was synthesized through a telescoped multicomponent reaction of 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Quinolines serve as essential scaffolds for lead compounds in drug development. Researchers have explored various synthetic protocols to construct the quinoline scaffold, including classical methods like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to functionalizing quinolines for biological and pharmaceutical activities .
Antibacterial Agents
Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial properties. These compounds exhibit potential as antibacterial agents, contributing to the fight against infectious diseases .
Histone Deacetylase (HDAC) Inhibitors
The 2-substituted phenylquinoline-4-carboxylic acid group has been incorporated into HDAC inhibitors. These novel structures hold promise in the discovery of potent HDAC inhibitors, which play a crucial role in epigenetic regulation and cancer therapy .
Mechanism of Action
Target of Action
The primary targets of the compound “2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid” are currently unknown. The compound belongs to the quinoline family, which is known for its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . .
Biochemical Pathways
Quinoline and its derivatives are known to have diverse biological and pharmaceutical activities
properties
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-23-15-10-7-13(8-11-15)6-9-14-12-17(19(21)22)16-4-2-3-5-18(16)20-14/h2-12H,1H3,(H,21,22)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNLFMDVONQYPI-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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